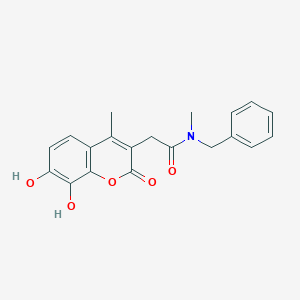![molecular formula C27H32N2O7 B264432 N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine, also known as DA-9801, is a synthetic compound that has been developed for the treatment of diabetic neuropathy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用機序
The exact mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is not fully understood. However, it is believed that the compound exerts its effects through multiple pathways, including the modulation of oxidative stress, inflammation, and nerve growth factor signaling. N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to reduce oxidative stress and inflammation in animal models of diabetic neuropathy, which may contribute to its neuroprotective effects. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to increase nerve growth factor levels, which may promote nerve regeneration and repair.
Biochemical and Physiological Effects
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to have several biochemical and physiological effects in animal models of diabetic neuropathy. These effects include the improvement of nerve conduction velocity, the reduction of oxidative stress and inflammation, and the promotion of nerve regeneration and repair. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to reduce neuropathic pain and improve sensory function in animal models of diabetic neuropathy.
実験室実験の利点と制限
One of the main advantages of using N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine in lab experiments is its specificity for diabetic neuropathy. This compound has been developed specifically for the treatment of this condition and has shown promising results in preclinical studies. Additionally, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been shown to have a good safety profile in animal studies, which is an important consideration for the development of any new therapeutic agent.
One of the limitations of using N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosing regimen and the potential for drug interactions. Additionally, the mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is not fully understood, which makes it difficult to design targeted experiments to investigate its effects.
将来の方向性
There are several future directions for the development and evaluation of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine. One area of focus is the optimization of the dosing regimen and the evaluation of the safety and efficacy of this compound in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine and to identify potential drug targets for the treatment of diabetic neuropathy. Finally, the development of new formulations and delivery methods for N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine may improve its bioavailability and therapeutic efficacy.
Conclusion
In conclusion, N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is a promising compound for the treatment of diabetic neuropathy. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine as a therapeutic agent for diabetic neuropathy.
合成法
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine is synthesized through a multi-step process that involves the reaction of various intermediates. The synthesis method involves the use of reagents such as 4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetic acid, isoleucine, and N-hydroxysuccinimide. The final product is obtained through purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine has been extensively studied for its potential therapeutic effects on diabetic neuropathy. Diabetic neuropathy is a common complication of diabetes that affects the nerves in the body, leading to symptoms such as numbness, tingling, and pain. Several preclinical studies have shown that N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine can improve nerve function and reduce neuropathic pain in animal models of diabetic neuropathy. These studies have provided a strong foundation for further clinical evaluation of this compound.
特性
製品名 |
N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine |
|---|---|
分子式 |
C27H32N2O7 |
分子量 |
496.6 g/mol |
IUPAC名 |
(2S,3R)-2-[[2-[[2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C27H32N2O7/c1-5-13(2)23(26(32)33)29-22(31)12-28-21(30)11-18-14(3)17-10-19-16-8-6-7-9-20(16)35-25(19)15(4)24(17)36-27(18)34/h10,13,23H,5-9,11-12H2,1-4H3,(H,28,30)(H,29,31)(H,32,33)/t13-,23+/m1/s1 |
InChIキー |
YAZPBEBSTNSXGF-ZLOXQWCVSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C |
SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=C(C(=C3C(=C2)C4=C(O3)CCCC4)C)OC1=O)C |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC3=C(C(=C2OC1=O)C)OC4=C3CCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-ethyl-N-[1-({[2-(2-furyl)ethyl]amino}carbonyl)-2-methylpropyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264352.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B264356.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264449.png)